di-O-methylendiandrin A
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Overview
Description
DI-O-METHYLENDIANDRIN A is a lignan-based cyclobutane compound known for its complex structure and significant biological activities. It is part of a class of natural products that include cyclobutane rings, which are notable for their inherent ring strain and the challenges they present in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of DI-O-METHYLENDIANDRIN A has been achieved using diastereoselective, vicinal alkylation, and transannular McMurry reactions of a macrocyclic 1,4-diketone. These key transformations help establish the relative stereochemistry and furnish the strained four-membered ring of the natural product .
Industrial Production Methods: The use of macrocyclic intermediates and controlled reaction conditions are crucial for maintaining the integrity of the cyclobutane ring .
Chemical Reactions Analysis
Types of Reactions: DI-O-METHYLENDIANDRIN A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the cyclobutane ring.
Substitution: Substitution reactions can occur at various positions on the cyclobutane ring, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Peracids and other oxidizing agents.
Reduction: Metal hydrides and catalytic hydrogenation.
Substitution: Halogenating agents and nucleophiles.
Major Products:
Scientific Research Applications
DI-O-METHYLENDIANDRIN A has shown promising biological activities, including anticancer, antiviral, and antifungal properties. It is considered a potential adjuvant drug for treating rheumatoid arthritis due to its specific antagonism against the glucocorticoid receptor . Additionally, its unique structure makes it a valuable compound for studying the synthesis and reactivity of strained cyclobutane rings .
Mechanism of Action
The mechanism of action of DI-O-METHYLENDIANDRIN A involves its interaction with the glucocorticoid receptor, where it acts as an antagonist. This interaction disrupts the receptor’s normal function, leading to potential therapeutic effects in conditions like rheumatoid arthritis . The compound’s unique structure allows it to fit into the receptor’s binding site, blocking its activity .
Comparison with Similar Compounds
- Magnosalin
- Endiandrin B
- Endiandrin C
- Endiandrin D
Comparison: DI-O-METHYLENDIANDRIN A stands out due to its specific antagonism against the glucocorticoid receptor, a property not commonly found in other similar compounds. Its unique synthesis involving macrocyclic intermediates and transannular reactions also sets it apart from other lignan-based cyclobutane compounds .
Properties
Molecular Formula |
C22H28O4 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
4-[(1R,2R,3S,4S)-2-(3,4-dimethoxyphenyl)-3,4-dimethylcyclobutyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C22H28O4/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14-,21-,22-/m0/s1 |
InChI Key |
IOTXFXWARGNLEJ-WJWAULOUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C |
Canonical SMILES |
CC1C(C(C1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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